molecular formula C20H24N6 B12243108 2-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12243108
M. Wt: 348.4 g/mol
InChI Key: QJYNJBZDZBYADI-UHFFFAOYSA-N
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Description

2-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidine and pyrrole intermediates, followed by their coupling to form the desired compound. Industrial production methods may involve optimizing these steps to increase yield and reduce costs. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

    Addition: The addition of atoms or groups to a double or triple bond, often using catalysts like palladium or platinum.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole include other heterocyclic compounds with similar ring structures. These compounds may share some chemical properties but differ in their specific functional groups and biological activities. Examples include:

  • 5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl compounds
  • 2-(5-ethylpyrimidin-2-yl)pyrrole derivatives

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(5-ethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1-methylbenzimidazole

InChI

InChI=1S/C20H24N6/c1-3-14-8-21-19(22-9-14)25-10-15-12-26(13-16(15)11-25)20-23-17-6-4-5-7-18(17)24(20)2/h4-9,15-16H,3,10-13H2,1-2H3

InChI Key

QJYNJBZDZBYADI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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